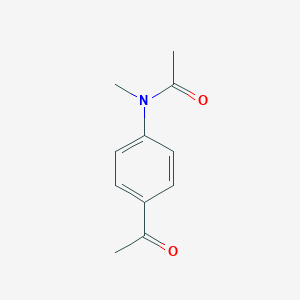

N-(4-Acetylphenyl)-N-methylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-acetylphenyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-8(13)10-4-6-11(7-5-10)12(3)9(2)14/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZLQDJSHSJSNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of N 4 Acetylphenyl N Methylacetamide

Direct Synthesis Approaches for N-(4-Acetylphenyl)-N-methylacetamide

The direct construction of this compound hinges on key chemical transformations, including acylation, alkylation, and sophisticated catalytic cross-coupling reactions.

Acylation Reactions in this compound Synthesis

Acylation serves as a fundamental method for the synthesis of amides. In the context of producing this compound, this would typically involve the reaction of a suitable N-methylated aniline (B41778) precursor with an acetylating agent. Generally, N-acylation is achieved by reacting an amine with an acylating reagent like acetic anhydride (B1165640) or acetyl chloride. orientjchem.org These reactions can often be performed under catalyst-free conditions and can be highly efficient, proceeding to completion in short time frames. orientjchem.org The choice of solvent may not significantly influence the reaction outcome, and in some cases, the reaction can be carried out without a solvent. orientjchem.org

Alkylation Reactions in this compound Synthesis

Alkylation reactions offer another route to the target molecule. This approach would likely start from N-(4-acetylphenyl)acetamide and introduce a methyl group onto the nitrogen atom. A common strategy for such N-alkylation involves the use of a methylating agent, such as a methyl halide (e.g., methyl iodide) or dimethyl sulfate, in the presence of a base. The base is crucial for deprotonating the amide nitrogen, thereby increasing its nucleophilicity to facilitate the attack on the methylating agent. The choice of base and reaction conditions can be optimized to favor N-alkylation over potential O-alkylation.

Sequential Acetylation-Alkylation Methods

A logical and common synthetic strategy is a two-step sequence involving acetylation followed by alkylation. This process would begin with 4-aminoacetophenone, which is first acetylated to form N-(4-acetylphenyl)acetamide. researchgate.net This intermediate is then subjected to N-methylation to yield the final product, this compound. This sequential approach allows for a controlled introduction of the acetyl and methyl groups.

| Step | Reaction | Reactants | Product |

| 1 | Acetylation | 4-Aminoacetophenone, Acetic Anhydride | N-(4-Acetylphenyl)acetamide |

| 2 | N-Methylation | N-(4-Acetylphenyl)acetamide, Methylating Agent (e.g., Methyl Iodide), Base | This compound |

Palladium-Catalyzed C-N Bond Formation Strategies

Modern synthetic organic chemistry frequently employs palladium-catalyzed cross-coupling reactions for the formation of carbon-nitrogen bonds. mit.edunih.gov These methods have become invaluable for synthesizing anilines and their derivatives. nih.gov A plausible route to this compound using this technology would involve the coupling of an aryl halide or triflate (e.g., 4-bromoacetophenone) with N-methylacetamide in the presence of a palladium catalyst, a suitable ligand, and a base. The development of specialized ligands, such as bulky biarylphosphines, has significantly expanded the scope and efficiency of these reactions, enabling the coupling of a wide range of substrates under milder conditions. mit.edunih.govbeilstein-journals.org

Key components of a typical palladium-catalyzed C-N coupling reaction include:

Palladium Precatalyst: Sources like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used. beilstein-journals.org

Ligand: Bulky, electron-rich phosphine (B1218219) ligands such as Xantphos or those based on a biaryl backbone are often employed to facilitate the catalytic cycle. mit.edubeilstein-journals.org

Base: A base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is required. beilstein-journals.org

Solvent: Aprotic polar solvents such as dioxane or toluene (B28343) are frequently used.

Amide Formation from Amine and Carboxylic Acid Pathways

The direct formation of an amide from a carboxylic acid and an amine is a challenging transformation due to the formation of a stable ammonium (B1175870) carboxylate salt. orgoreview.comlibretexts.org To overcome this, activating agents are often employed. One of the most common reagents for this purpose is dicyclohexylcarbodiimide (B1669883) (DCC). orgoreview.com In this context, the synthesis of this compound could be envisioned by reacting 4-(methylamino)benzoic acid with a methylating agent or by coupling 4-aminobenzoic acid with methylamine (B109427) and an acetylating agent in a multi-step process. However, a more direct DCC-mediated coupling would involve reacting a suitable carboxylic acid with N-methyl-4-aminoacetophenone. The DCC activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. orgoreview.com

The mechanism of DCC coupling involves the initial protonation of DCC by the carboxylic acid, followed by the attack of the carboxylate to form a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate, leading to the formation of the amide and dicyclohexylurea as a byproduct. orgoreview.com

Synthesis of Precursors and Related N-(4-Acetylphenyl) Derivatives

The synthesis of the target molecule is intrinsically linked to the availability of its precursors. Key starting materials include 4-aminoacetophenone and N-(4-acetylphenyl)acetamide.

The synthesis of 4-aminoacetophenone can be achieved through various methods. One common laboratory preparation involves the reduction of 4-nitroacetophenone. researchgate.net Another industrial method involves a Fries rearrangement of N-phenylacetamide. A patented method describes the synthesis of 4-aminoacetophenone from p-hydroxyacetophenone through a Williamson ether synthesis followed by a Smiles rearrangement and subsequent hydrolysis. google.com

N-(4-Acetylphenyl)-2-chloroacetamide as a Multifunctional Precursor

N-(4-acetylphenyl)-2-chloroacetamide serves as a versatile starting material for the synthesis of various heterocyclic compounds and other derivatives. Its preparation is typically achieved through the chloroacetylation of p-aminoacetophenone. researchgate.net This reaction can be carried out using chloroacetyl chloride in the presence of a base like potassium carbonate in a solvent such as dichloromethane. researchgate.net Another method involves reacting p-aminoacetophenone with chloroacetyl chloride in benzene (B151609) with triethylamine. researchgate.net

The reactivity of N-(4-acetylphenyl)-2-chloroacetamide is primarily centered around the nucleophilic substitution of the chlorine atom. This allows for the introduction of a wide range of functional groups. For instance, it can be alkylated with various nucleophiles. researchgate.net The presence of the acetyl group also permits further chemical modifications, such as the formation of chalcones by reaction with aldehydes like 4-anisaldehyde or 3,4,5-trimethoxybenzaldehyde (B134019) in the presence of a base. researchgate.net

This precursor has been utilized in the synthesis of various biologically relevant molecules. For example, it is a key intermediate in the production of cinnamic acid-nitric oxide (NO) donor hybrids, which have shown potential as anti-lipid peroxidation and anti-lipoxygenase agents. researchgate.net The synthesis involves reacting N-(4-acetylphenyl)-2-chloroacetamide with a cinnamate (B1238496) derivative, followed by conversion of the acetyl group to a hydroxyimino group. researchgate.net

Synthesis of N-(4-Acetylphenyl)-2,2,2-trifluoro-N-methylacetamide

The synthesis of N-(4-acetylphenyl)-2,2,2-trifluoro-N-methylacetamide involves the introduction of a trifluoroacetyl group to the N-methylated derivative of 4-aminoacetophenone. While a direct synthesis for this specific compound is not detailed in the provided results, related syntheses of trifluoroacetamides offer insight into the potential methodologies.

A general approach for creating N-substituted trifluoroacetamides involves the reaction of a corresponding amine with a trifluoroacetylating agent. For instance, N-methyltrifluoroacetamide can be synthesized from methylamine and trifluoroacetic anhydride or a related derivative. nist.gov Another method involves the reaction of an N-methylated amine with a silyl-protected trifluoroacetamide, such as 2,2,2-trifluoro-N-methyl-N-(trimethylsilyl)acetamide (MSTFA), which is a common reagent for trifluoroacetylation in gas chromatography. sigmaaldrich.commerckmillipore.com

A plausible synthetic route for N-(4-acetylphenyl)-2,2,2-trifluoro-N-methylacetamide would first involve the N-methylation of 4-aminoacetophenone to yield N-methyl-4-aminoacetophenone. This intermediate would then be reacted with a trifluoroacetylating agent like trifluoroacetic anhydride or trifluoroacetyl chloride to afford the final product.

Derivatization of N-(4-Acetylphenyl)acetamide

N-(4-Acetylphenyl)acetamide is a key intermediate that can be derivatized at several positions to generate a diverse range of compounds. The acetyl group, the acetamido group, and the aromatic ring are all amenable to chemical modification.

One common derivatization involves the reaction of the acetyl group. For example, it can undergo condensation reactions with various aldehydes to form chalcone (B49325) derivatives. researchgate.net The acetyl group can also be converted into an oxime. researchgate.net

The acetamido group can also be modified. For instance, the hydrogen on the nitrogen can be substituted. Furthermore, N-(4-acetylphenyl)acetamide can serve as a precursor for the synthesis of more complex molecules through reactions involving the aromatic ring or the acetyl and acetamido functionalities. One example is its use in the synthesis of esters with anti-inflammatory and analgesic properties by reacting it with acyl chlorides of other pharmacologically active molecules. google.com

Synthesis of Oxazolidinone Derivatives Containing the 4-Acetylphenyl Moiety

The 4-acetylphenyl moiety is a key structural component in certain oxazolidinone derivatives, which are a class of compounds known for their antibacterial activity. A common synthetic strategy involves the reaction of a 4-acetylphenyl-containing precursor with a component that forms the oxazolidinone ring.

One method involves the cyclization of 4-acetylphenyl isocyanate with (R)-glycidol butyrate (B1204436), catalyzed by LiBr, to yield an oxazolidinone butyrate ester. Subsequent saponification provides the corresponding 5-(R)-hydroxymethyl oxazolidinone, which can be further modified. nih.gov

Another approach starts with 4-aminoacetophenone, which is reacted with 4-nitrobenzaldehyde (B150856) to form a Schiff base. This intermediate then reacts with mercaptoacetic acid in dry benzene to produce a 3-(4-acetylphenyl)-2-(4-nitrophenyl)thiazolidin-4-one. researchgate.net While this example yields a thiazolidinone, similar strategies can be adapted for oxazolidinone synthesis by using appropriate reagents. The resulting acetylphenyl-containing thiazolidinone can be further derivatized by reacting the acetyl group with various aldehydes to form chalcones, which can then be used to construct other heterocyclic systems like pyrazoles, thiazines, and oxazines. researchgate.net

Detailed Reaction Mechanisms and Kinetics

Electrophilic Substitution Reactions on the Aromatic Ring

A common electrophilic aromatic substitution is the Friedel-Crafts acylation. For example, the synthesis of N-(1-(4-acetylphenyl)-1-methylethyl)acetamide is achieved by reacting N-(1-methyl-1-phenylethyl)acetamide with acetyl chloride in the presence of aluminum chloride. prepchem.com In this reaction, the acetyl group is introduced onto the aromatic ring. The reaction proceeds through the formation of an acylium ion electrophile, which then attacks the aromatic ring.

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (arenium ion). libretexts.org A base then removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring. libretexts.org The rate of reaction and the position of substitution are influenced by the substituents already present on the ring. libretexts.orgscranton.edu Activating groups increase the rate of reaction and direct incoming electrophiles to the ortho and para positions, while deactivating groups decrease the rate and direct to the meta position. libretexts.orgscranton.edu

Nucleophilic Substitution at the Amide Nitrogen

Nucleophilic substitution at the amide nitrogen of this compound itself is not a commonly described reaction. However, the synthesis of related N-substituted amides often involves nucleophilic attack on a suitable precursor.

The hydrolysis of N-substituted amides, such as N-methylacetamide (NMA), provides insight into the reactivity at the amide group. The hydrolysis of NMA is reversible and yields acetic acid and methylamine. psu.edu The reaction is first-order in both water and NMA and is pH-dependent. psu.edu At near-neutral pH, an SN2 mechanism with water acting as the nucleophile is suggested. psu.edu

The synthesis of N-(4-acetylphenyl)-N'-methylsulfamide involves the nucleophilic attack of the amino group of p-aminoacetophenone on methylsulfamoyl chloride. prepchem.com This reaction demonstrates the nucleophilicity of the nitrogen atom in a related acetylphenyl-containing amine.

Oxidation and Reduction Pathways of Acetyl and Amide Groups

The structure of this compound contains two key functional groups susceptible to oxidation and reduction: the acetyl group attached to the phenyl ring and the tertiary amide group.

The acetyl group, a ketone, can be reduced to a secondary alcohol, forming N-(4-(1-hydroxyethyl)phenyl)-N-methylacetamide. This transformation can be achieved using various reducing agents. For instance, catalytic hydrogenation over a Raney Nickel catalyst is a common method for reducing ketone functionalities. rsc.org

The tertiary amide group presents a greater challenge for reduction. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required to reduce amides to amines. In the case of this compound, reduction of the amide would yield N-ethyl-4-acetylaniline. However, the presence of the acetyl group complicates this transformation, as it would also be susceptible to reduction. Selective reduction of the amide in the presence of a ketone is a significant synthetic challenge.

Oxidation of the acetyl group to a carboxylic acid would yield 4-(N-methylacetamido)benzoic acid. This can be accomplished using strong oxidizing agents. The amide group is generally resistant to oxidation under standard conditions.

Recent studies have investigated the antioxidant properties of related compounds like N-acetylcysteine amide (AD4/NACA), which is the amide form of N-acetylcysteine (NAC). nih.govpreprints.org These studies have shown that such compounds can inhibit platelet aggregation and protect against oxidative stress. nih.govpreprints.org While not directly involving the oxidation or reduction of the acetyl or amide groups of this compound itself, this research highlights the broader interest in the redox properties of molecules containing amide functionalities. nih.govpreprints.org

N-Deacetylation of Tertiary Amides

N-deacetylation is the hydrolysis of an amide bond to yield an amine and a carboxylic acid. etsu.edu For tertiary amides like this compound, this process can be catalyzed by either acid or base. etsu.edu

Acid-catalyzed N-deacetylation typically involves refluxing with strong mineral acids. researchgate.net The mechanism begins with the protonation of the amide oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. etsu.edu Subsequent proton transfers and elimination of the amine lead to the formation of the corresponding ammonium salt, which is then neutralized to obtain the free amine. etsu.edu

Base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. etsu.edu This is followed by the elimination of the leaving group, an amine, which then abstracts a proton to form the final product. etsu.edu Generally, N-deacetylation of aromatic amides can be a slow process. ysu.am For instance, the deacetylation of certain N-acetylated diphenylamine (B1679370) derivatives required extended reflux times in both alkaline and acidic conditions. ysu.am

A study on the N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide explored various methods, including acid and base-catalyzed refluxing, to optimize the reaction conditions. researchgate.net It was found that basic hydrolysis was a viable option, although side reactions could occur at high concentrations. researchgate.net Refluxing with acid in methanol (B129727) proved to be an effective method for this particular substrate. researchgate.net

More recently, a rapid method for the N-deacetylation of tertiary amides using diisobutylaluminium hydride (DIBAL-H) has been developed, offering good to excellent yields of the corresponding secondary amines under mild conditions. rsc.org Additionally, a manganese-based catalyst system has shown promise for the deacetylation of N-methylacetanilide derivatives. researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves considering factors such as solvent choice, catalyst efficiency, and atom economy.

Traditional organic solvents are often volatile, flammable, and toxic, prompting the search for greener alternatives. researchgate.net Water is a highly desirable solvent due to its safety, non-toxicity, and availability. researchgate.net Other environmentally benign options include supercritical fluids, ionic liquids, and low-melting polymers like polyethylene (B3416737) glycol (PEG). researchgate.netspringerprofessional.de

The selection of a solvent can be guided by various solvent selection guides that rank solvents based on their environmental, health, and safety (EHS) implications. whiterose.ac.uk For instance, solvents like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) have come under scrutiny due to their potential hazards. whiterose.ac.uk Greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) are preferred over traditional ethers like THF and diethyl ether. whiterose.ac.uk Conducting reactions under solvent-free conditions, where possible, is another effective strategy to enhance the sustainability of a synthetic process. researchgate.net

Catalytic processes are a cornerstone of green chemistry as they can significantly improve reaction efficiency and selectivity, often under milder conditions. jocpr.com For reactions relevant to the synthesis of this compound, such as N-methylation, various catalytic systems have been developed.

Iridium complexes with N-heterocyclic carbene (NHC) ligands have demonstrated high catalytic performance for the N-methylation of primary amines using methanol as the methylating agent. organic-chemistry.org These systems can achieve selective N-monomethylation or N,N-dimethylation of aromatic amines with high yields. organic-chemistry.org The design of the catalyst, particularly the substituents on the NHC ligand, plays a crucial role in its activity. organic-chemistry.org The use of such catalysts can circumvent the need for toxic reagents and high reaction temperatures. organic-chemistry.org

The BHC Company's synthesis of Ibuprofen serves as a prime example of the successful application of catalytic processes to reduce waste and improve production economics. rsc.org By employing catalytic steps, they dramatically cut down on the number of synthetic steps and the amount of waste generated. rsc.org

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the atoms of the reactants into the desired product. jocpr.comnih.gov A high atom economy indicates a more sustainable process with minimal waste generation. jocpr.com

Traditionally, the efficiency of a reaction was primarily assessed by its percentage yield. rsc.org However, this calculation does not account for the by-products generated. rsc.org The concept of atom economy, introduced by Barry Trost, emphasizes the importance of designing reactions that maximize the incorporation of all reactant atoms into the final product. rsc.orgnih.gov

Reactions with 100% atom economy, where all reactant atoms are found in the product, are ideal from a green chemistry perspective. rsc.org Examples of such reactions include isomerizations and addition reactions like the Diels-Alder reaction. jocpr.comnih.gov In contrast, substitution and elimination reactions are often inherently less atom-economical due to the formation of by-products. nih.gov

To improve the atom economy of a synthesis, it is crucial to select reactions that are inherently atom-economical and to utilize catalytic processes that minimize the use of stoichiometric reagents. jocpr.comnih.gov The E-factor, which quantifies the amount of waste produced per kilogram of product, is another metric used to assess the environmental impact of a chemical process. nih.gov The fine chemical and pharmaceutical industries have historically had high E-factors, indicating significant opportunities for waste reduction through the application of green chemistry principles. nih.gov

Spectroscopic Characterization and Structural Elucidation of N 4 Acetylphenyl N Methylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the magnetic properties of atomic nuclei, which in turn reveals the structure of a molecule. For N-(4-Acetylphenyl)-N-methylacetamide, both proton (¹H) and carbon-13 (¹³C) NMR studies are instrumental in confirming its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), exhibits several distinct signals corresponding to the different types of protons in the molecule. rsc.org

The aromatic protons on the phenyl ring, being in different chemical environments, give rise to two doublets. The two protons ortho to the acetyl group typically appear downfield, around 8.04 ppm, due to the electron-withdrawing nature of the carbonyl group. rsc.org The two protons meta to the acetyl group are observed further upfield, at approximately 7.33 ppm. rsc.org The splitting of these signals into doublets is a result of coupling with their adjacent protons, with a coupling constant (J) of about 8.44 Hz. rsc.org

The spectrum also features three singlets, each corresponding to a methyl group. The protons of the acetyl group attached to the phenyl ring (CH₃CO) resonate at about 2.65 ppm. rsc.org The protons of the methyl group attached to the nitrogen atom (N-CH₃) are found at approximately 3.33 ppm. rsc.org The protons of the acetyl group attached to the nitrogen atom (N-COCH₃) appear at around 1.97 ppm. rsc.org The integration of these signals confirms the presence of the correct number of protons in each chemical environment.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.04 | d | 2H | Ar-H (ortho to COCH₃) |

| 7.33 | d | 2H | Ar-H (meta to COCH₃) |

| 3.33 | s | 3H | N-CH₃ |

| 2.65 | s | 3H | COCH₃ (ring) |

| 1.97 | s | 3H | N-COCH₃ |

d = doublet, s = singlet

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In the case of this compound, the spectrum shows distinct signals for each unique carbon atom. rsc.org

The carbonyl carbon of the acetyl group attached to the phenyl ring is the most deshielded, appearing at approximately 197.02 ppm. rsc.org The carbonyl carbon of the acetamido group resonates at around 170.25 ppm. rsc.org The aromatic carbons show a range of chemical shifts. The carbon atom attached to the nitrogen (C-N) is observed at about 148.63 ppm, while the carbon attached to the acetyl group (C-COCH₃) is found at a similar downfield region. rsc.org The other aromatic carbons appear at approximately 129.92 ppm and 127.08 ppm. rsc.org The carbon of the N-methyl group (N-CH₃) gives a signal at around 37.24 ppm. rsc.org The carbon of the acetyl group on the ring (COCH₃) is observed at about 26.76 ppm, and the carbon of the N-acetyl group (N-COCH₃) appears at approximately 22.65 ppm. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 197.02 | C=O (ring acetyl) |

| 170.25 | C=O (N-acetyl) |

| 148.63 | Ar-C (C-N) |

| 129.92 | Ar-C |

| 127.08 | Ar-C |

| 119.23 | Ar-C |

| 37.24 | N-CH₃ |

| 26.76 | COCH₃ (ring) |

| 22.65 | N-COCH₃ |

Advanced NMR Techniques for Structural Confirmation

While ¹H and ¹³C NMR provide foundational structural information, advanced NMR techniques can offer further confirmation. ipb.ptresearchgate.net Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be employed to establish correlations between protons and their directly attached carbons (HSQC) and between protons and carbons separated by two or three bonds (HMBC). ipb.pt These experiments would definitively link the proton signals to their corresponding carbon signals, confirming the connectivity within the molecule and solidifying the assignments made from the one-dimensional spectra. For instance, an HMBC experiment would show correlations between the protons of the N-methyl group and the N-acetyl carbonyl carbon, as well as the aromatic carbon attached to the nitrogen.

Hydrogen Bonding Effects on NMR Parameters

The presence of hydrogen bond acceptors, such as the carbonyl oxygens in this compound, can influence NMR chemical shifts, particularly in the presence of hydrogen bond donors. stackexchange.comresearchgate.net While this molecule does not have a hydrogen bond donor itself, in protic solvents or in the presence of other hydrogen-bonding species, the chemical shifts of the protons and carbons near the carbonyl groups could be affected. uchile.cl The formation of a hydrogen bond to a carbonyl oxygen generally leads to a downfield shift (deshielding) of the carbonyl carbon resonance and can also influence the chemical shifts of nearby protons. claremont.edu The magnitude of this effect can provide insights into the strength and nature of the intermolecular interactions. researchgate.netresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a valuable tool for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its functional groups. rsc.org A strong absorption band is expected in the region of 1660-1700 cm⁻¹, which can be attributed to the C=O stretching vibrations of the two carbonyl groups (the ketone and the amide). rsc.org The aromatic C=C stretching vibrations typically appear in the region of 1600-1450 cm⁻¹. rsc.org The C-N stretching vibration of the tertiary amide is usually observed around 1400-1300 cm⁻¹. Furthermore, the C-H stretching vibrations of the aromatic and methyl groups are expected above and below 3000 cm⁻¹, respectively. The specific positions and intensities of these bands provide a characteristic fingerprint for the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

Electrospray ionization is a soft ionization technique that is particularly useful for polar molecules like this compound. In positive ion mode ESI-MS, the molecule is expected to readily form a protonated molecular ion [M+H]⁺. Given the molecular formula C₁₁H₁₃NO₂, the exact mass of the neutral molecule is 191.0946 Da. nih.gov Therefore, the protonated molecule would be observed at an m/z (mass-to-charge ratio) of 192.0972. The high polarity imparted by the two carbonyl groups and the nitrogen atom makes this compound well-suited for ESI-MS analysis, which typically yields a strong signal for the molecular ion with minimal in-source fragmentation.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of an ion. The exact mass of this compound has been computed to be 191.094628657 Da. nih.gov HRMS analysis would be able to confirm this exact mass with a high degree of confidence, thereby verifying the molecular formula C₁₁H₁₃NO₂. This precise mass measurement is crucial for distinguishing the compound from other isomers or compounds with the same nominal mass.

Table 2: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (Da) |

| [M] | C₁₁H₁₃NO₂ | 191.094628657 |

| [M+H]⁺ | C₁₁H₁₄NO₂⁺ | 192.097157214 |

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, provide valuable information for structural elucidation. While specific experimental fragmentation data for this compound is not available, a plausible fragmentation pathway can be proposed based on the known fragmentation patterns of acetanilides and aromatic amides. youtube.comyoutube.comlibretexts.org

Upon collision-induced dissociation (CID), the protonated molecule [M+H]⁺ at m/z 192 is expected to undergo several characteristic fragmentation reactions. A primary fragmentation pathway for aromatic amides involves cleavage of the amide bond. whitman.edu

One likely fragmentation is the loss of the acetyl group (CH₂=C=O, ketene) from the acetamide (B32628) moiety, which would result in a fragment ion at m/z 150. Another prominent fragmentation would be the cleavage of the N-CO bond, leading to the formation of an acylium ion.

A proposed fragmentation pathway could initiate with the cleavage of the bond between the nitrogen and the acetyl carbonyl carbon. This would lead to the formation of a stable acylium ion with m/z 43 (CH₃CO⁺). The remaining part of the molecule would form a radical cation at m/z 149.

Alternatively, cleavage of the bond between the phenyl ring and the nitrogen atom could occur, although this is generally less favored. A McLafferty rearrangement is also a possibility for amides with appropriate gamma-hydrogens, but in this specific structure, it is less likely to be a dominant pathway. libretexts.org

A plausible major fragmentation pathway is summarized below:

[M+H]⁺ (m/z 192) -> Loss of ketene (B1206846) (CH₂CO) -> [C₉H₁₂NO]⁺ (m/z 150)

[M+H]⁺ (m/z 192) -> Cleavage of N-CO bond -> [CH₃CO]⁺ (m/z 43) and a neutral fragment.

Further fragmentation of the ion at m/z 150 could involve the loss of the acetyl group from the phenyl ring.

X-ray Crystallography and Solid-State Studies

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate bond lengths, bond angles, and torsional angles. As of the latest literature survey, a specific single crystal X-ray diffraction study for this compound has not been reported.

However, extensive crystallographic studies have been conducted on related acetanilide (B955) derivatives. acs.orgnih.gov These studies reveal that the acetanilide core is generally close to planar due to the conjugation between the aromatic ring and the amide group. researchgate.netresearchgate.net The crystal packing of these molecules is often dominated by hydrogen bonding interactions involving the amide group. In the case of this compound, the N-methyl substitution precludes the presence of an N-H donor for traditional hydrogen bonding, which would significantly influence its crystal packing compared to unsubstituted acetanilides. The molecular geometry would be dictated by the interplay of steric effects from the methyl groups and the electronic effects of the acetyl substituents, leading to a specific conformation in the solid state. A crystal structure of the parent compound, N-methylacetamide, has been reported, which provides some insight into the potential solid-state conformation of the amide portion of the molecule. nih.gov A comprehensive understanding of the molecular geometry of this compound awaits its crystallographic determination.

Crystal Packing and Intermolecular Interactions

In the absence of a published crystal structure for this compound, the nature of its crystal packing and intermolecular interactions can be inferred from the analysis of similar compounds and general principles of supramolecular chemistry. The molecule possesses several functional groups capable of participating in hydrogen bonding and other non-covalent interactions, which are the primary determinants of the crystal lattice architecture.

The most significant interactions expected to govern the packing of this compound are C-H···O interactions. The acetyl group and the acetamide carbonyl group both provide oxygen atoms that can act as hydrogen bond acceptors. The methyl groups and the aromatic ring provide a number of C-H donors. These weak hydrogen bonds, although individually not as strong as conventional N-H···O or O-H···O bonds, collectively play a crucial role in stabilizing the crystal structure.

For instance, in the crystal structure of the related compound, N-(4-Hydroxyphenethyl)acetamide, intermolecular N-H···O and O-H···O hydrogen bonds are the dominant forces, leading to the formation of tetramers. imet-db.ru While this compound lacks a hydroxyl group and a traditional N-H donor, the principles of hydrogen bonding remain relevant for its C-H donors. It is anticipated that the acetyl phenyl C-H and methyl C-H groups would form contacts with the carbonyl oxygen atoms of neighboring molecules.

A hypothetical arrangement could involve chains or sheets of molecules linked by C-H···O interactions, with these larger assemblies then packing together through van der Waals forces and potential π-π stacking. The specific geometry of these interactions, such as the C-H···O bond distances and angles, would require experimental determination through single-crystal X-ray diffraction.

Polymorphism and Solid-State Conformational Analysis

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a common phenomenon in organic molecules. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. There is currently no published evidence of polymorphism for this compound. The existence of multiple crystalline forms would be dependent on the molecule's conformational flexibility and the various ways in which the intermolecular interactions can be organized.

The primary source of conformational flexibility in this compound lies in the rotation around the C-N bond of the acetamide group and the C-C bond connecting the acetyl group to the phenyl ring. The barrier to rotation around the amide C-N bond is significant due to its partial double bond character, but different torsional angles could be adopted in the solid state, potentially leading to different polymorphs.

In the absence of experimental data, we can consider the likely preferred conformation. The acetamide group is likely to be planar or nearly planar. The relative orientation of the phenyl ring and the acetamide group will be a key conformational feature. Steric hindrance between the ortho protons of the phenyl ring and the N-methyl and acetyl groups of the acetamide moiety will influence the torsional angle.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy would be a powerful tool for investigating the solid-state conformation and potential polymorphism of this compound. Different polymorphs would give rise to distinct chemical shifts and cross-polarization dynamics in a solid-state NMR spectrum.

Computational Chemistry and Molecular Modeling of N 4 Acetylphenyl N Methylacetamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a fundamental understanding of the molecule's behavior by solving approximations of the Schrödinger equation.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (the arrangement of electrons) of molecules. nih.govresearchgate.net For N-(4-Acetylphenyl)-N-methylacetamide, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311+G(d,p), can determine its ground-state geometry and electron distribution. chemrxiv.orgnih.gov These calculations reveal key electronic properties, including the molecular electrostatic potential, which indicates regions of the molecule that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack). The distribution of electron density and the nature of the chemical bonds within the molecule are also elucidated, offering a detailed picture of its intrinsic electronic character.

Quantum chemical calculations are instrumental in predicting spectroscopic parameters, which can then be compared with experimental findings to validate the computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can be used to calculate the theoretical ¹H and ¹³C NMR chemical shifts of this compound. These calculated values are compared against experimental spectra to confirm the molecular structure. The accuracy of the match between the calculated and observed shifts serves as a benchmark for the quality of the computational model.

Table 1: Comparison of Experimental and Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound. Experimental data provides a reference for validating the results of theoretical calculations.

| Atom Type | Position | Experimental Shift (ppm) | Calculated Shift (ppm) (Hypothetical) |

|---|---|---|---|

| ¹H | Aromatic | 8.04 | 8.01 |

| ¹H | Aromatic | 7.33 | 7.30 |

| ¹H | N-CH₃ | 3.33 | 3.35 |

| ¹H | Acetyl (Phenyl) CH₃ | 2.65 | 2.62 |

| ¹H | Acetyl (Amide) CH₃ | 1.97 | 1.99 |

| ¹³C | C=O (Ketone) | 197.02 | 196.95 |

| ¹³C | C=O (Amide) | 170.25 | 170.30 |

| ¹³C | Aromatic C-N | 148.63 | 148.55 |

| ¹³C | Aromatic CH | 129.92 | 129.88 |

| ¹³C | Aromatic C-C=O | 127.08 | 127.15 |

| ¹³C | Aromatic CH | 119.23 | 119.20 |

| ¹³C | N-CH₃ | 37.24 | 37.30 |

| ¹³C | Acetyl (Phenyl) CH₃ | 26.76 | 26.70 |

| ¹³C | Acetyl (Amide) CH₃ | 22.65 | 22.60 |

Nuclear Quadrupole Resonance (NQR) Spectroscopy: this compound contains a ¹⁴N nucleus, which has a nuclear spin I=1 and is therefore NQR active. NQR spectroscopy is a solid-state technique that measures the interaction between the nuclear quadrupole moment and the local electric field gradient (EFG) at the nucleus. DFT calculations can predict the principal components of the EFG tensor, which are used to determine the nuclear quadrupole coupling constant (NQCC or e²qQ/h) and the asymmetry parameter (η). These parameters are highly sensitive to the electronic environment and the specific crystalline packing of the molecule.

Table 2: Hypothetical Calculated ¹⁴N NQR Parameters for this compound. These parameters provide insight into the electronic environment of the nitrogen nucleus in the solid state.

| Parameter | Description | Calculated Value (Hypothetical) |

|---|---|---|

| NQCC (e²qQ/h) | Nuclear Quadrupole Coupling Constant | ~4.5 MHz |

| η (Asymmetry Parameter) | Describes the deviation of the EFG from axial symmetry | ~0.35 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.orgimperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cn

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity). A higher HOMO energy indicates a stronger tendency to donate electrons.

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons (its electrophilicity). A lower LUMO energy suggests a greater propensity to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. A smaller gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

DFT calculations provide precise energy values for these orbitals, allowing for a quantitative assessment of the reactivity of this compound. researcher.life

Table 3: Hypothetical FMO Properties of this compound. These values help predict the chemical reactivity and electronic transitions of the molecule.

| Property | Description | Calculated Value (eV) (Hypothetical) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.8 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 5.3 |

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides high accuracy, it is computationally expensive. Molecular mechanics and dynamics offer a computationally efficient way to study the large-scale motions and conformational behavior of molecules over time.

Molecular Mechanics (MM) uses classical physics and simplified energy functions called force fields to calculate the potential energy of a system. This approach is much faster than QM, making it suitable for exploring the vast conformational space of a molecule. Molecular Dynamics (MD) simulations use these force fields to simulate the atomic motions of the molecule over time, providing a dynamic picture of its behavior. nih.gov For this compound, MD simulations can reveal how the molecule flexes, rotates, and samples different conformations in solution or other environments, showing the transitions between the energy minima identified by quantum calculations. This provides a more complete understanding of the molecule's dynamic nature and flexibility. Recently, hybrid methods that combine Neural Network Potentials (NNP) with Molecular Mechanics (MM) have emerged, offering a way to increase the accuracy of simulations while maintaining greater efficiency than pure quantum methods. acellera.com

Intermolecular Interactions and Solvent Effects

The behavior of this compound in a biological or chemical system is fundamentally governed by its intermolecular interactions and the influence of the surrounding solvent. The molecule's structure, featuring a phenyl ring, a ketone group, and a tertiary amide group, dictates the nature of these non-covalent forces.

The primary sites for interaction are the two carbonyl oxygens (one from the acetyl group and one from the acetamide (B32628) group), which act as hydrogen bond acceptors. The aromatic phenyl ring can participate in π-π stacking and hydrophobic interactions. The various methyl groups contribute to the molecule's size and potential for van der Waals forces. Notably, as a tertiary amide, the molecule lacks an amide proton (N-H), precluding it from acting as a hydrogen bond donor at that position.

Table 1: Key Functional Groups and Potential Intermolecular Interactions

| Functional Group | Potential Interaction Type | Role |

|---|---|---|

| Acetyl group (C=O) | Hydrogen Bonding, Dipole-Dipole | Hydrogen Bond Acceptor |

| Amide group (C=O) | Hydrogen Bonding, Dipole-Dipole | Hydrogen Bond Acceptor |

| Phenyl Ring | π-π Stacking, Hydrophobic | Aromatic/Hydrophobic Interaction |

Computational studies on similar molecules, like N-methylacetamide (NMA), provide insight into how solvents affect these interactions. chemrxiv.orgfcien.edu.uyrsc.org Molecular dynamics (MD) simulations and quantum mechanical calculations are used to model the molecule in various solvent environments, such as water or methanol (B129727). rsc.orgnih.gov These studies show that solvent molecules form hydrogen bonds with the carbonyl oxygens, influencing the molecule's conformational stability and the vibrational frequencies of its bonds. researchgate.netresearchgate.net For this compound, polar solvents would be expected to solvate the carbonyl groups, while nonpolar solvents would favor interactions with the phenyl ring. The balance of these interactions affects the molecule's solubility and its orientation when approaching a biological target. mdpi.com

Molecular Docking and Structure-Activity Relationship (SAR) Modeling (In Silico)

In silico techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are essential tools in modern drug discovery for predicting the biological activity of compounds and optimizing their structures.

Ligand-Protein Interaction Prediction

In a typical docking simulation, the 3D structure of this compound would be placed into the binding pocket of a target protein. The simulation would then explore various conformations and orientations of the ligand, calculating the binding affinity for each pose. Key interactions would include hydrogen bonds between the molecule's two carbonyl oxygens and amino acid residues like Arginine or Glutamine, as well as hydrophobic and aromatic interactions between its phenyl ring and nonpolar residues. mdpi.comresearchgate.net

Table 2: Hypothetical Ligand-Protein Interactions for this compound from a Simulated Docking Study

| Interacting Ligand Atom | Interaction Type | Protein Residue | Distance (Å) |

|---|---|---|---|

| Acetyl Oxygen (O) | Hydrogen Bond | ARG 152 (NH1) | 2.1 |

| Amide Oxygen (O) | Hydrogen Bond | GLN 88 (NE2) | 2.4 |

| Phenyl Ring | Pi-Pi Stacking | TYR 210 | 4.5 |

| Phenyl Ring | Hydrophobic | LEU 120, VAL 125 | 3.9 - 4.8 |

Quantitative Structure-Activity Relationship (QSAR) Derivations

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. kg.ac.rs This is achieved by calculating various molecular descriptors that quantify the physicochemical properties of the molecules.

A study on N-(substituted phenyl)-2-chloroacetamides, which included the N-(4-acetylphenyl) chloroacetamide analog (SP8), provides a relevant example of QSAR analysis. nih.gov For this compound, key descriptors would be calculated to build a predictive model. These descriptors fall into several categories: constitutional (e.g., molecular weight), electronic (e.g., polar surface area), and transport properties (e.g., lipophilicity via logP). nih.gov These values help predict a molecule's behavior, including its potential for absorption, distribution, metabolism, and excretion (ADME). nih.gov By correlating these descriptors with the measured biological activity across a series of related compounds, a QSAR equation can be derived to predict the activity of new, unsynthesized analogs.

Table 3: Selected Molecular Descriptors for this compound

| Descriptor | Abbreviation | Value | Category | Reference |

|---|---|---|---|---|

| Molecular Weight | MW | 191.23 g/mol | Constitutional | nih.gov |

| Topological Polar Surface Area | TPSA | 37.4 Ų | Electronic | nih.gov |

| Hydrogen Bond Acceptor Count | HBA | 2 | Electronic | nih.gov |

| Hydrogen Bond Donor Count | HBD | 0 | Electronic | nih.gov |

| Octanol-Water Partition Coefficient | XLogP3 | 0.6 | Lipophilicity | nih.gov |

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.comnih.gov A pharmacophore model for this compound would be constructed based on its key functional groups.

The model would consist of a set of features in a specific spatial arrangement. For this molecule, the essential features would likely include:

Two Hydrogen Bond Acceptors (HBA): Corresponding to the two carbonyl oxygen atoms.

One Aromatic Ring (AR): Representing the phenyl group.

One or more Hydrophobic (H) features: Corresponding to the acetyl methyl group, the N-methyl group, and the phenyl ring itself.

This pharmacophore model serves as a 3D query to search large compound databases for other molecules that match these features, potentially identifying novel compounds with similar biological activity but different chemical scaffolds. dovepress.comresearchgate.net

Table 4: Potential Pharmacophoric Features of this compound

| Feature Type | Group | Description |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Acetyl C=O | A key interaction point for binding to protein targets. |

| Hydrogen Bond Acceptor (HBA) | Amide C=O | A second key interaction point for anchoring in a binding site. |

| Aromatic Ring (AR) | Phenyl Ring | Important for pi-stacking and hydrophobic interactions. |

| Hydrophobic (H) | Acetyl -CH3 | Contributes to hydrophobic interactions within a binding pocket. |

Investigation of Biological Interactions in Vitro Studies of N 4 Acetylphenyl N Methylacetamide and Its Derivatives

Enzyme Inhibition Studies

The inhibitory potential of N-(4-Acetylphenyl)-N-methylacetamide and its structural analogs has been evaluated against several enzymes implicated in a range of diseases.

Cholinesterase Enzyme Inhibition (e.g., AChE, BChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the regulation of cholinergic neurotransmission. Inhibition of these enzymes is a key therapeutic strategy for managing conditions such as Alzheimer's disease. While direct inhibitory data for this compound on cholinesterases is not extensively documented, studies on structurally related acetamide (B32628) derivatives have shown promise. For instance, a novel series of N-thiazole substituted acetamide coumarin derivatives has been synthesized and evaluated for their anti-cholinesterase activity. Certain compounds within this series demonstrated potent to moderate inhibition against both AChE and BChE, with IC50 values in the micromolar range nih.gov. Similarly, newly synthesized acridine-coumarin hybrids have shown significant inhibitory activity against human AChE nih.gov. These findings suggest that the acetamide scaffold could be a valuable component in the design of new cholinesterase inhibitors.

Table 1: Cholinesterase Inhibitory Activity of Selected Acetamide Derivatives

| Compound Class | Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| N-Thiazole Substituted Acetamide Coumarin Derivatives | AChE | 2.00 ± 0.09 - 29.63 ± 0.48 | nih.gov |

| BChE | 17.92 ± 0.42 - 34.93 ± 0.62 | nih.gov | |

| Acridine-Coumarin Hybrids | hAChE | 5.85 | nih.gov |

Note: The data presented is for structurally related derivatives and not this compound itself.

Alpha Amylase and Urease Enzyme Inhibition

Alpha-amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic target for managing type 2 diabetes. Research on indole-3-acetamides has demonstrated good to moderate inhibitory activity against α-amylase, with some derivatives showing IC50 values comparable to the standard drug acarbose nih.govacs.org.

Urease is an enzyme that catalyzes the hydrolysis of urea and is implicated in infections caused by Helicobacter pylori and the formation of urinary stones. Studies on (thio)barbituric phenoxy-N-phenylacetamide derivatives have revealed excellent urease inhibitory activity, with IC50 values in the low micromolar range, significantly more potent than the standard inhibitor thiourea acs.org. These results highlight the potential of the N-phenylacetamide scaffold in developing potent urease inhibitors.

Table 2: Alpha Amylase and Urease Inhibitory Activity of Acetamide Derivatives

| Compound Class | Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Indole-3-acetamides | α-Amylase | 1.09 ± 0.11 - 2.84 ± 0.1 | nih.gov |

| (Thio)barbituric phenoxy-N-phenylacetamide derivatives | Urease | 0.69 - 2.47 | acs.org |

Note: The data presented is for structurally related derivatives and not this compound itself.

Cyclooxygenase (COX-1/COX-2) Enzyme Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, and their inhibition is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). Research into new acetanilide (B955) derivatives has been conducted to assess their potential as COX inhibitors with analgesic and anti-inflammatory properties semanticscholar.orgorientjchem.org. While specific IC50 values for this compound are not available, studies on other acetanilide derivatives have shown promising COX-2 inhibitory activity orientjchem.org. The development of selective COX-2 inhibitors is a key area of research to minimize the gastrointestinal side effects associated with non-selective NSAIDs thepharmajournal.com.

17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibition

17β-Hydroxysteroid dehydrogenase type 3 (17β-HSD3) is a crucial enzyme in the biosynthesis of testosterone and represents a therapeutic target for hormone-dependent conditions like prostate cancer. Research on substituted aryl benzylamines has led to the discovery of potent and selective 17β-HSD3 inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range semanticscholar.org. Although direct data on this compound is lacking, the acetamide moiety is present in some of these potent inhibitors, suggesting its compatibility with binding to the active site of 17β-HSD3. Further investigation into acetamide derivatives could yield novel and effective inhibitors of this enzyme.

Antimicrobial and Antifungal Activity Assessment (In Vitro)

The emergence of drug-resistant microbial and fungal strains necessitates the development of new antimicrobial agents. The potential of this compound and its derivatives in this area has been explored through in vitro susceptibility testing.

Antibacterial Efficacy (e.g., MIC values)

The antibacterial properties of N-phenylacetamide derivatives have been investigated against various pathogenic bacteria. For instance, dithiocarbamate derivatives of N-(4-methoxyphenyl)acetamide and N-phenylacetamide have been synthesized and studied for their bactericidal properties against phytopathogenic bacteria like Pectobacterium carotovorum researchgate.netchemjournal.kz. These studies have demonstrated that certain derivatives exhibit significant zones of inhibition. Furthermore, other acetamide derivatives have been evaluated against a panel of microorganisms, showing a broad range of antibacterial actions with Minimum Inhibitory Concentrations (MICs) greater than 6.25 μg/mL against susceptible species nih.gov.

Table 3: Antibacterial Activity of Selected Acetamide Derivatives

| Derivative | Bacterial Strain | Zone of Inhibition (mm) | Concentration | Reference |

|---|---|---|---|---|

| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Pectobacterium carotovorum | 18 | 0.4% | researchgate.netchemjournal.kz |

| Compound Class | Bacterial Species | MIC (µg/mL) | Reference |

| Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides | E. coli, P. mirabilis, S. pyogenes | > 6.25 | nih.gov |

| Note: The data presented is for structurally related derivatives and not this compound itself. |

Antifungal Efficacy

Derivatives of N-phenylacetamide have been investigated for their effectiveness against various fungal pathogens. In a study evaluating a series of N′-phenylhydrazides, several compounds demonstrated notable antifungal activity against five strains of Candida albicans. The minimum inhibitory concentration required to inhibit 80% of fungal growth (MIC80) was determined. For instance, compound A11 showed significant potency with MIC80 values of 1.9 µg/mL, 4.0 µg/mL, and 3.7 µg/mL against C. albicans SC5314, 4395, and 5272, respectively nih.gov. Similarly, compound D5 was effective against C. albicans 5122, 5172, and 5272 with MIC80 values of 2.2 µg/mL, 2.7 µg/mL, and 2.4 µg/mL, respectively nih.gov. Another series of nicotinamide derivatives also showed promise, with compound 16g exhibiting potent activity against six fluconazole-resistant C. albicans strains with MIC values ranging from 0.125 to 1 µg/mL nih.gov.

Furthermore, a series of sulfonamide-based acetamide derivatives were tested against both American Type Culture Collection (ATCC) and clinical strains of C. albicans, C. parapsilosis, and C. glabrata. One of the compounds, 2,2-diphenyl-N-(4-sulfamoylbenzyl) acetamide , displayed fungistatic activity against all tested strains at concentrations ranging from 0.125 to 1 mg/mL chiet.edu.eg.

Antifungal Activity of N-Phenylacetamide Derivatives against Candida albicans Strains

| Compound | C. albicans Strain | MIC80 (µg/mL) |

| A11 | SC5314 | 1.9 nih.gov |

| A11 | 4395 | 4.0 nih.gov |

| A11 | 5272 | 3.7 nih.gov |

| D5 | 5122 | 2.2 nih.gov |

| D5 | 5172 | 2.7 nih.gov |

| D5 | 5272 | 2.4 nih.gov |

| 16g | Fluconazole-resistant strains | 0.125 - 1 nih.gov |

Biofilm Formation Inhibition

Bacterial biofilm formation is a significant contributor to antibiotic resistance. Certain acetamide derivatives have been shown to inhibit this process. In a study on novel acetamide derivatives of 2-mercaptobenzothiazole, several compounds were tested for their ability to prevent biofilm formation by Staphylococcus aureus and Klebsiella pneumoniae. At a concentration of 100 µ g/100 µL, compounds 2i , 2b , and 2c demonstrated significant antibiofilm activity. Specifically, compound 2i reduced biofilm formation by 82% in S. aureus and 85% in K. pneumoniae nih.gov. Compounds 2b and 2c also inhibited biofilm formation by more than 80% in these bacteria, outperforming the standard drug cefadroxil nih.gov.

Inhibition of Biofilm Formation by Acetamide Derivatives (100 µg/100 µL)

| Compound | Bacterial Strain | Biofilm Inhibition (%) |

| 2i | Staphylococcus aureus | 82 nih.gov |

| 2i | Klebsiella pneumoniae | 85 nih.gov |

| 2b | Staphylococcus aureus / Klebsiella pneumoniae | >80 nih.gov |

| 2c | Staphylococcus aureus / Klebsiella pneumoniae | >80 nih.gov |

Antioxidant Activity Assessment (In Vitro)

The antioxidant properties of new acetamide derivatives have been evaluated through various in vitro assays. One study assessed the ability of these compounds to scavenge the ABTS radical and to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in macrophages stimulated with tert-butyl hydroperoxide (tBOH) or lipopolysaccharide (LPS). The antioxidant activity was quantified as Trolox Equivalent Antioxidant Capacity (T.E.A.C.). Several synthesized compounds exhibited notable antioxidant effects in these assays acs.orgrndsystems.com.

Cellular Pathway Modulation (In Vitro)

Derivatives of phenylacetamide have demonstrated significant potential as anticancer agents by inhibiting the proliferation of various cancer cell lines. In one study, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were synthesized and evaluated for their cytotoxic effects. The results indicated that these compounds were particularly effective against the PC3 prostate carcinoma cell line sigmaaldrich.commdpi.comnih.gov. Compounds with a nitro moiety generally showed higher cytotoxicity than those with a methoxy moiety sigmaaldrich.commdpi.comnih.gov. For example, compound 2b had an IC50 value of 52 µM against PC3 cells, and compound 2c had an IC50 of 80 µM against the same cell line sigmaaldrich.commdpi.comnih.gov. Compound 2c also showed an IC50 of 100 µM against the MCF-7 breast cancer cell line sigmaaldrich.commdpi.comnih.gov.

Another study on phenylacetamide resveratrol derivatives found that most of the tested compounds exerted antiproliferative effects on several cancer cell lines. Derivative 2 was particularly active against both estrogen receptor-positive (MCF7) and estrogen receptor-negative (MDA-MB231) breast cancer cells researchgate.net.

Cytotoxic Activity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

| 2b | PC3 (Prostate Carcinoma) | 52 sigmaaldrich.commdpi.comnih.gov |

| 2c | PC3 (Prostate Carcinoma) | 80 sigmaaldrich.commdpi.comnih.gov |

| 2c | MCF-7 (Breast Cancer) | 100 sigmaaldrich.commdpi.comnih.gov |

The anti-inflammatory properties of acetamide derivatives have been explored in cellular models. A study on newly synthesized acetamide derivatives investigated their effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated J774.A1 macrophage cells. The addition of compounds 40006 and 40007 at concentrations ranging from 0.1 to 10 µM significantly reduced NO production rndsystems.com. This suggests an inhibitory effect on inflammatory pathways.

In a separate study, a newly synthesized compound, 4-[(butylsulfinyl)methyl]-1,2-benzenediol (SMBD) , was shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-stimulated BV2 microglia. This was achieved by suppressing the gene expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) tocris.com. Furthermore, SMBD also reduced the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) tocris.com. The anti-inflammatory effects were linked to the suppression of NF-κB nuclear translocation and the phosphorylation of MAPKs and Akt tocris.com.

Another compound, 17-O-acetylacuminolide (AA) , a diterpenoid labdane, effectively inhibited the release of TNF-α from LPS-stimulated murine macrophages with an IC50 of 2.7 µg/mL. It also significantly inhibited NO production and iNOS expression .

A small molecule inhibitor of the RNA binding protein Lin28, identified as C1632 , has been shown to block the Lin28/let-7 interaction. The chemical name for C1632 is N-Methyl-N-[3-(3-methyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide , which is a derivative of N-phenylacetamide with substitution at the meta-position, consistent with a derivative of N-(3-Acetylphenyl)-N-methylacetamide rndsystems.combio-techne.com. This compound has an IC50 of 8 µM for the inhibition of Lin28A binding to pre-let-7a-2 rndsystems.comsigmaaldrich.combio-techne.com. By inhibiting Lin28, C1632 restores the processing and function of the let-7 microRNA family, which are tumor suppressors often downregulated in cancer. This activity leads to a reduction in tumor-sphere formation and inhibits the proliferation and stem-like properties of human cancer cells.

Mechanistic Elucidation of Biological Effects (In Vitro)

Molecular Target Identification

There is no scientific literature available that identifies the specific molecular targets of this compound or its derivatives through in vitro studies. Research has not yet elucidated the proteins, enzymes, receptors, or other biological molecules with which this compound may interact to produce a biological effect.

Binding Interactions with Biological Macromolecules

Consistent with the lack of identified molecular targets, there is no available data detailing the binding interactions of this compound with biological macromolecules. Studies characterizing the affinity, kinetics, and thermodynamics of its binding to specific proteins or nucleic acids have not been published.

Applications in Materials Science and Polymer Chemistry Involving N 4 Acetylphenyl N Methylacetamide

Utilization as a Monomer or Intermediate in Polymer Synthesis

A comprehensive search of chemical and materials science databases yields no studies in which N-(4-Acetylphenyl)-N-methylacetamide is used as a monomer for polymerization or as a direct intermediate in the synthesis of polymeric materials. The reactivity of the acetyl group could potentially be exploited for creating polymerizable derivatives; however, no such transformations or subsequent polymerizations are reported in the literature.

Development of Multifunctional Polymers

The concept of multifunctional polymers involves the incorporation of various functional groups into a single macromolecule to impart a range of properties, such as thermal stability, photoactivity, or specific chemical reactivity. While structurally related compounds, like those containing vinyl or maleimide (B117702) groups, are actively researched for creating such polymers, there are no published findings on the integration of this compound into multifunctional polymer backbones or as a pendant group.

Advanced Analytical Methodologies for N 4 Acetylphenyl N Methylacetamide Characterization and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of pharmaceutical compounds and related substances. Its strength lies in the ability to separate complex mixtures into individual components, allowing for precise quantification and identification.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of non-volatile and thermally unstable compounds like N-(4-Acetylphenyl)-N-methylacetamide. The method separates the primary compound from its impurities, which may include starting materials, by-products, or degradation products. scispace.com A reversed-phase HPLC method is typically employed, where the compound is passed through a nonpolar stationary phase with a polar mobile phase. The purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.

A typical HPLC method for purity assessment would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits maximum absorbance.

Table 1: Example HPLC Parameters for Purity Assessment

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS. nih.gov It is ideal for the analysis of volatile and semi-volatile compounds and is used for two primary purposes in the context of this compound analysis: confirming molecular identity and detecting volatile impurities. unl.eduyoutube.com

For identity confirmation, a sample is injected into the GC, where it is vaporized. The gaseous analytes are then separated as they travel through the column. Upon exiting the column, they enter the mass spectrometer, which bombards them with electrons, causing fragmentation. The resulting fragmentation pattern, or mass spectrum, serves as a unique "fingerprint" for the molecule, allowing for unambiguous identification.

GC-MS is also the standard for detecting and quantifying volatile organic impurities that may be present, such as residual solvents from the synthesis process. rroij.com

Table 2: Typical GC-MS Parameters for Identity and Volatile Analysis

| Parameter | Value |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 50°C, ramp to 280°C |

| MS Detector | Electron Ionization (EI), 70 eV |

| Scan Range | 35-500 m/z |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (<2 µm) to achieve much higher resolution, speed, and sensitivity. When coupled with a Photodiode Array (PDA) detector, UPLC becomes an exceptionally powerful tool for the analysis of trace impurities.

The high resolving power of UPLC allows for the separation of impurities that might co-elute with the main peak or other impurities in a standard HPLC run. The PDA detector simultaneously measures absorbance across a wide range of UV-visible wavelengths. This provides a complete UV spectrum for each eluting peak, which aids in impurity identification and can be used to assess peak purity, ensuring that a chromatographic peak corresponds to a single compound. This is particularly valuable for detecting and characterizing previously unknown impurities.

Table 3: Illustrative UPLC-PDA Parameters for Trace Impurity Analysis

| Parameter | Value |

| Column | Acquity BEH C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 1 µL |

| Column Temperature | 40 °C |

| PDA Detector | Wavelength Range: 200-400 nm |

Spectroscopic Quantification Methods (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy is a simple, rapid, and cost-effective method for the quantification of compounds that contain chromophores (light-absorbing groups). Given its aromatic acetyl group, this compound possesses a strong chromophore, making it well-suited for UV-Vis analysis. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

For quantification, a pure reference standard of this compound is dissolved in a suitable solvent (e.g., ethanol (B145695) or methanol) to prepare a series of solutions of known concentrations. The absorbance of each solution is measured at the wavelength of maximum absorbance (λmax) to generate a calibration curve. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the linear calibration curve. researchgate.net

Table 4: Hypothetical Validation Parameters for a UV-Vis Quantification Method

| Parameter | Result |

| λmax | ~250-260 nm (in Ethanol) |

| Linearity Range | 2 - 20 µg/mL |

| Correlation Coefficient (R²) | > 0.999 |

| Limit of Detection (LOD) | ~0.3 µg/mL |

| Limit of Quantification (LOQ) | ~1.0 µg/mL |

Trace Impurity and Residual Solvent Analysis

The control of impurities is a critical aspect of chemical quality control. This includes impurities related to the synthetic process as well as residual solvents used during manufacturing.

N,N-Dimethylformamide (DMF) is a common solvent used in organic synthesis. Because of its high boiling point and potential toxicity, its presence in the final compound must be strictly controlled to within acceptable limits. uspnf.coms4science.at The standard method for analyzing residual solvents is static headspace gas chromatography (HS-GC), often with a flame ionization detector (FID). s4science.at

In this technique, the sample is placed in a sealed vial and heated, allowing volatile solvents like DMF to partition into the gas phase (the headspace) above the sample. A sample of this headspace gas is then automatically injected into the GC for separation and quantification. This method is highly sensitive and avoids the injection of non-volatile matrix components into the GC system, which protects the column and instrument. scispace.com The United States Pharmacopeia (USP) General Chapter <467> provides detailed procedures for the analysis of residual solvents, including DMF. uspnf.com

Table 5: Typical HS-GC Parameters for DMF Analysis

| Parameter | Value |

| Vial Equilibration Temp | 80 °C |

| Vial Equilibration Time | 30 min |

| Transfer Line Temp | 110 °C |

| Injection Volume | 1 mL (headspace) |

| Column | G43 (or equivalent), 30 m x 0.53 mm |

| Detector | FID at 250 °C |

Heavy Metal Contaminant Analysis (e.g., Pd from Catalytic Steps)

The synthesis of complex organic molecules such as this compound often involves the use of transition metal catalysts. Palladium-catalyzed reactions, in particular, are widely employed in the formation of carbon-nitrogen bonds, which are integral to the structure of many pharmaceutical compounds. orientjchem.orgazomining.com While highly efficient, these catalytic processes can lead to trace amounts of the metal catalyst, such as palladium, remaining in the final product. researchgate.netnih.govnih.gov The presence of such heavy metal impurities, even at low levels, is a significant concern due to their potential toxicity. Therefore, highly sensitive analytical techniques are required to detect and quantify these residual metals.

Several instrumental methods are suitable for trace elemental analysis, each with its own set of advantages. azomining.com Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful technique for determining trace and ultra-trace elements in a variety of samples. researchgate.net It offers exceptional sensitivity, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, and high throughput capabilities. For the analysis of palladium, ICP-MS provides a robust and reliable method for its quantification in active pharmaceutical ingredients (APIs).

A study on the quantification of residual palladium in the products of various palladium-catalyzed reactions demonstrated the effectiveness of ICP-MS. nih.govnih.gov The study highlighted that even after purification by flash column chromatography, significant levels of palladium could remain. nih.govnih.govresearchgate.net This underscores the necessity of a sensitive analytical method to verify the effectiveness of purification processes.

Another viable technique for the determination of trace metals is Graphite Furnace Atomic Absorption Spectrometry (GFAAS). While generally a single-element technique and more time-consuming than ICP-MS, GFAAS offers excellent sensitivity with low detection limits, making it a suitable alternative for quantifying specific metal contaminants like palladium.

The selection of the analytical technique often depends on the specific requirements of the analysis, such as the expected concentration range of the contaminant and the complexity of the sample matrix. Regardless of the method chosen, proper sample preparation is critical to ensure accurate and reproducible results. This typically involves the digestion of the organic matrix to liberate the metal ions into a solution that can be introduced into the instrument.

Below is a hypothetical data table illustrating the kind of results that could be obtained from the analysis of residual palladium in different batches of this compound using ICP-MS.

Table 1: Hypothetical Residual Palladium Content in this compound Batches

| Batch Number | Purification Method | Residual Palladium (ppm) |

| APNMA-001 | Single Recrystallization | 15.2 |

| APNMA-002 | Flash Chromatography | 8.5 |

| APNMA-003 | Recrystallization & Charcoal | 3.1 |

| APNMA-004 | Flash Chromatography & Scavenger | < 1.0 |

This table is for illustrative purposes only and does not represent actual experimental data for this specific compound.

Method Validation and Quality Control in Research

Method validation is a critical component of quality control in analytical research. It provides documented evidence that an analytical procedure is suitable for its intended purpose. researchgate.netroutledge.comsouthernwv.edu The International Council for Harmonisation (ICH) provides comprehensive guidelines on the validation of analytical procedures, which are widely adopted in the pharmaceutical industry. youtube.com These guidelines outline the validation characteristics that need to be assessed to ensure the reliability of an analytical method. youtube.com For the quantification of this compound and its impurities, a validated High-Performance Liquid Chromatography (HPLC) method would be a standard approach. sielc.comresearchgate.netresearchgate.net

The validation of an analytical method encompasses the evaluation of several key parameters: